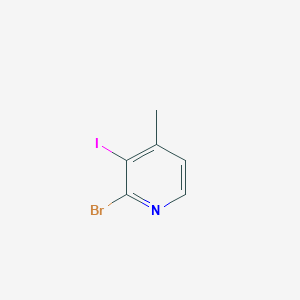

2-Bromo-3-iodo-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-iodo-4-methylpyridine is an organic compound with the molecular formula C6H5BrIN and a molar mass of 297.92 g/mol . It is a colorless to yellowish crystalline solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water . This compound is an important intermediate in the synthesis of various pharmaceuticals and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4-methylpyridine can be achieved through a multi-step process. One common method involves the bromination and iodination of 4-methylpyridine. The reaction typically requires the use of bromine and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often involve heating the reactants to a temperature range of 180-200°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in closed systems to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodo-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used.

Coupling Reactions: The products are typically biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-Bromo-3-iodo-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-4-methylpyridine largely depends on its role as an intermediate in the synthesis of other compounds. When used in the synthesis of pharmaceuticals, it can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways involved depend on the final product synthesized from this intermediate .

Comparison with Similar Compounds

2-Bromo-4-methylpyridine: Another brominated pyridine derivative used in similar synthetic applications.

2-Iodo-4-methylpyridine: An iodinated pyridine derivative with comparable reactivity.

Uniqueness: 2-Bromo-3-iodo-4-methylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for versatile reactivity in various chemical reactions. This dual halogenation makes it a valuable intermediate for the synthesis of complex molecules .

Biological Activity

2-Bromo-3-iodo-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of both bromine and iodine substituents on the pyridine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions of 4-methylpyridine derivatives. The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution or via coupling reactions using appropriate halogenating agents. The optimization of synthetic routes is crucial for enhancing yield and purity.

Antimicrobial Activity

Recent studies have indicated that halogenated pyridines exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. In vitro tests demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines, including HeLa and MCF-7 cells. Results indicated that it possesses moderate cytotoxic effects, with IC50 values ranging from 20 to 50 µM, suggesting a potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

The mechanism underlying the biological activity of this compound appears to involve disruption of cellular processes in target organisms. Studies suggest that the compound may interfere with nucleic acid synthesis or protein function due to its structural attributes. Further investigations using molecular docking studies have indicated potential binding interactions with key enzymes involved in bacterial cell wall synthesis.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various halogenated pyridines, including this compound. The results demonstrated that this compound significantly inhibited the growth of resistant strains of bacteria, highlighting its therapeutic potential in combating antibiotic resistance .

- Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of halogenated pyridines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name |

2-bromo-3-iodo-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDGAEFNHPQAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.